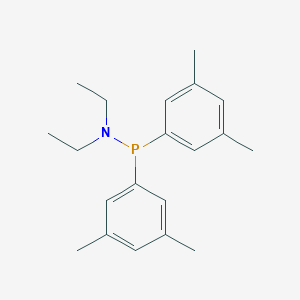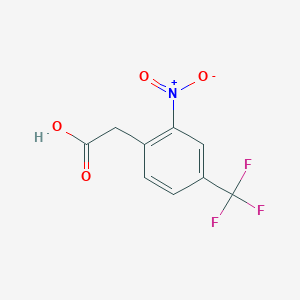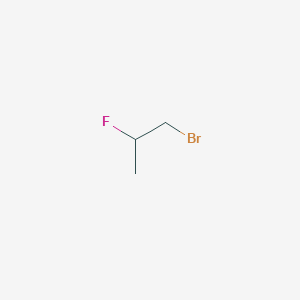![molecular formula C19H13F B167556 2-fluoro-7-methylbenzo[a]anthracene CAS No. 1994-57-6](/img/structure/B167556.png)
2-fluoro-7-methylbenzo[a]anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-7-methylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H13F. This compound is characterized by the presence of a methyl group at the 7th position and a fluorine atom at the 2nd position on the benz[a]anthracene structure. PAHs like this compound are known for their complex structures and significant biological activities, making them subjects of extensive research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7-methylbenzo[a]anthracene typically involves multi-step organic reactions. One common method includes the fluorination of benz[a]anthracene followed by methylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The methylation step often involves the use of methyl iodide (CH3I) in the presence of a strong base such as potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-fluoro-7-methylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced PAH derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the aromatic ring using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 and H2SO4 mixture for nitration at low temperatures.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Hydrogenated PAH derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
2-fluoro-7-methylbenzo[a]anthracene has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs. It helps in understanding the effects of substituents on the chemical behavior of PAHs.
Biology: Investigated for its mutagenic and carcinogenic properties. Studies focus on its interaction with biological macromolecules like DNA.
Medicine: Explored for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Utilized in the development of organic semiconductors and materials science due to its unique electronic properties.
作用机制
The biological effects of 2-fluoro-7-methylbenzo[a]anthracene are primarily mediated through its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The metabolic activation of this PAH involves cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA. The formation of these adducts can disrupt normal cellular processes and lead to tumor formation.
相似化合物的比较
- 7-Fluorobenz[a]anthracene
- 7-Methylbenz[a]anthracene
- 2-Fluorobenz[a]anthracene
- 7,12-Dimethylbenz[a]anthracene
Comparison: 2-fluoro-7-methylbenzo[a]anthracene is unique due to the presence of both a methyl and a fluorine substituent, which influences its chemical reactivity and biological activity. Compared to 7-Fluorobenz[a]anthracene, the additional methyl group in this compound can enhance its lipophilicity and potentially its ability to interact with biological membranes. In contrast to 7,12-Dimethylbenz[a]anthracene, which is a well-known carcinogen, this compound’s unique substitution pattern provides a different profile of biological activity and reactivity.
属性
CAS 编号 |
1994-57-6 |
|---|---|
分子式 |
C19H13F |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3 |
InChI 键 |
CCGBZTMYGNQCBD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
规范 SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
Key on ui other cas no. |
1994-57-6 |
同义词 |
2-Fluoro-7-methylbenz[a]anthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



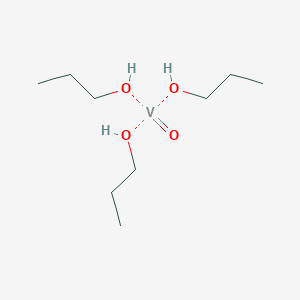
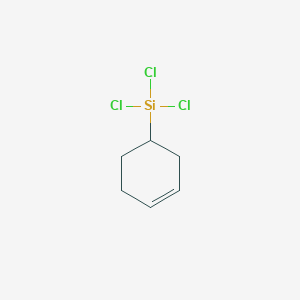
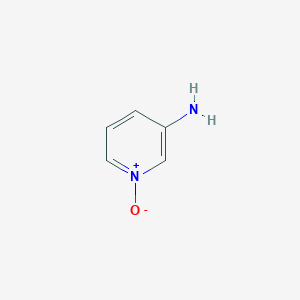
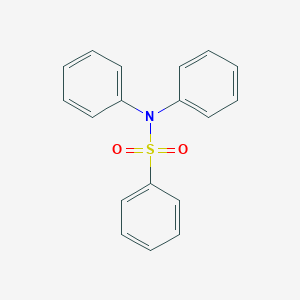

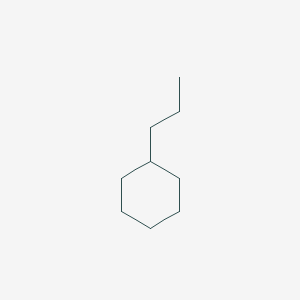

![BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID](/img/structure/B167492.png)
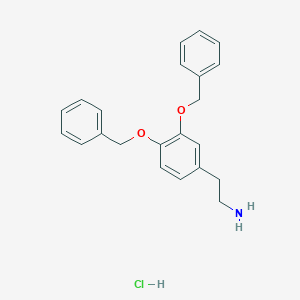
![4-(Hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde](/img/structure/B167495.png)
